![molecular formula C13H16N4O2 B2967115 N-(2-(3-(1H-indol-3-yl)ureido)ethyl)acetamide CAS No. 899989-82-3](/img/structure/B2967115.png)
N-(2-(3-(1H-indol-3-yl)ureido)ethyl)acetamide
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Overview
Description
“N-(2-(3-(1H-indol-3-yl)ureido)ethyl)acetamide” is a compound that belongs to the class of organic compounds known as 3-alkylindoles . It has a linear formula of C12H14N2O and a molecular weight of 202.258 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Synthesis Analysis
The synthesis of this compound can be initiated by esterification of 2-(1H-indol-3-yl)acetic acid with a catalytic amount of sulfuric acid in ethanol to ethyl 2-(1H-indol-3-yl)acetate, which is then reacted with hydrazine hydrate in methanol to achieve 2-(1H-indol-3-yl)acetohydrazide . The corresponding hydrazide is reacted with a variety of arylsulfonyl chlorides in sodium carbonate solution (pH 9-10) to afford N-[2-(1H-indol-3-yl)acetyl]arylsulfonohydrazides .Molecular Structure Analysis
The molecular structure of “N-(2-(3-(1H-indol-3-yl)ureido)ethyl)acetamide” is characterized by an indole moiety that carries an alkyl chain at the 3-position . The structural characterization of synthesized compounds is done by 1H-NMR, 13C-NMR, IR, and EI-MS spectral data .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(2-(3-(1H-indol-3-yl)ureido)ethyl)acetamide” include a linear formula of C12H14N2O, a molecular weight of 202.258 , and it belongs to the class of organic compounds known as 3-alkylindoles .Scientific Research Applications
1. Antiproliferative Activity Against Cancer Cell Lines The compound has been shown to have potent inhibitory activity against melanoma cell proliferation, leading to increased apoptosis in cancer cells. This suggests its potential use in cancer treatment, particularly for melanoma .
In Vitro Antitumor Activity
Synthesized derivatives of the compound have demonstrated effective in vitro antiproliferative activities against various cancer cell lines, including HeLa, MCF-7, and HT-29 . This indicates a broader application in studying and potentially treating different types of cancer.
Synthesis and SAR Studies
The compound has been involved in synthesis and structure-activity relationship (SAR) studies to understand its biological activity better and optimize its therapeutic potential .
Amide Synthesis
It has been used in the synthesis of amides, which are crucial for pharmaceutical industry applications. The compound serves as a building block in creating more complex molecules with potential therapeutic uses .
Antitubercular Activity
Indole derivatives of the compound have been investigated for their in vitro antitubercular activity against Mycobacterium tuberculosis and Mycobacterium bovis, showing promise in treating tuberculosis .
Pharmaceutical Industry Applications
The importance of amides in pharmaceuticals has led to the coupling of related compounds with other molecules like ibuprofen, creating new substances with potential medicinal properties .
Mechanism of Action
Target of Action
The primary target of N-(2-(3-(1H-indol-3-yl)ureido)ethyl)acetamide is the melatonin receptor type 1A . This receptor plays a crucial role in the regulation of various physiological processes, including sleep-wake cycles and circadian rhythms.
Mode of Action
N-(2-(3-(1H-indol-3-yl)ureido)ethyl)acetamide interacts with the melatonin receptor type 1A . This interaction leads to the activation of adenylate cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP) . The compound’s action results in the suppression of the cAMP signal transduction pathway .
Biochemical Pathways
The activation of adenylate cyclase and the subsequent suppression of the cAMP signal transduction pathway are key biochemical pathways affected by N-(2-(3-(1H-indol-3-yl)ureido)ethyl)acetamide . The cAMP pathway is involved in various cellular processes, including the regulation of glycogen, sugar, and lipid metabolism.
Result of Action
The molecular and cellular effects of N-(2-(3-(1H-indol-3-yl)ureido)ethyl)acetamide’s action are primarily related to its suppression of the cAMP signal transduction pathway . This can lead to changes in cellular processes regulated by cAMP, potentially influencing physiological processes such as sleep-wake cycles and circadian rhythms.
properties
IUPAC Name |
N-[2-(1H-indol-3-ylcarbamoylamino)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O2/c1-9(18)14-6-7-15-13(19)17-12-8-16-11-5-3-2-4-10(11)12/h2-5,8,16H,6-7H2,1H3,(H,14,18)(H2,15,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKWSXLVOBDCPRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCNC(=O)NC1=CNC2=CC=CC=C21 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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